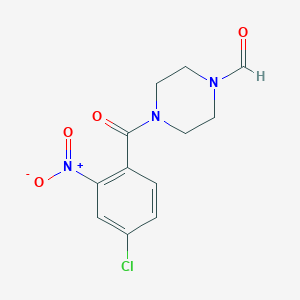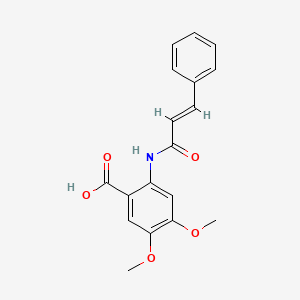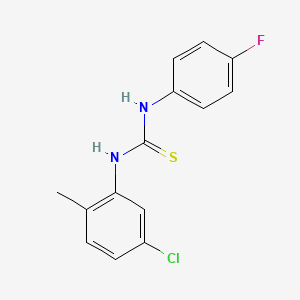![molecular formula C19H18N2O4 B5863300 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline](/img/structure/B5863300.png)
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline is an organic compound with a complex structure that includes a methoxy group, a naphthalene ring, and a nitroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline typically involves multiple steps. One common method starts with the preparation of 2-methoxynaphthalene, which can be synthesized from potassium β-naphthol and methyl chloride at 300°C or by methylation of β-naphthol with dimethyl sulfate . The next step involves the nitration of 2-methoxynaphthalene to introduce the nitro group. This is followed by the reaction with 4-methoxynaphthalen-1-ylmethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Products include halogenated derivatives of the original compound.
科学的研究の応用
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
類似化合物との比較
Similar Compounds
2-methoxynaphthalene: Shares the methoxy-naphthalene structure but lacks the nitroaniline moiety.
4-methoxynaphthalen-1-ylmethylamine: Contains the naphthalene and methoxy groups but lacks the nitro group.
5-nitroaniline: Contains the nitroaniline structure but lacks the naphthalene and methoxy groups.
Uniqueness
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications .
特性
IUPAC Name |
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-18-9-7-13(15-5-3-4-6-16(15)18)12-20-17-11-14(21(22)23)8-10-19(17)25-2/h3-11,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTWRIMFFGGZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-naphthalen-2-yloxy-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide](/img/structure/B5863217.png)

![N-[(2-chlorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B5863230.png)

![4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER](/img/structure/B5863240.png)
![ethyl (2E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoprop-2-enoate](/img/structure/B5863248.png)
![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B5863259.png)
![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B5863273.png)



![2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5863324.png)
